molecular formula C7H11N3O2 B3020576 N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1928769-83-8

N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3020576
CAS No.: 1928769-83-8
M. Wt: 169.184
InChI Key: DXFZSAUVHWJLEP-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “N-(2-methoxyethyl)” part suggests that a methoxyethyl group is attached to the nitrogen atom of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which consists of three carbon atoms and two nitrogen atoms in a five-membered ring. The methoxyethyl group would be attached to one of the nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the methoxyethyl group. Pyrazoles are known to participate in various chemical reactions, including substitutions and additions . The methoxyethyl group might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its aromaticity and stability, while the methoxyethyl group might influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also focus on improving its synthesis and understanding its reactivity .

Properties

IUPAC Name

N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-5-4-8-7(11)6-2-3-9-10-6/h2-3H,4-5H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFZSAUVHWJLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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